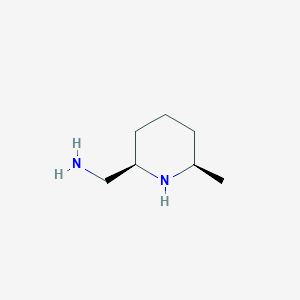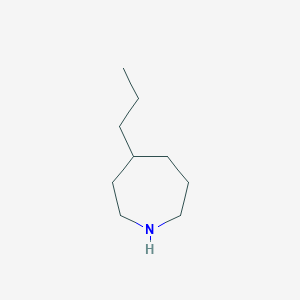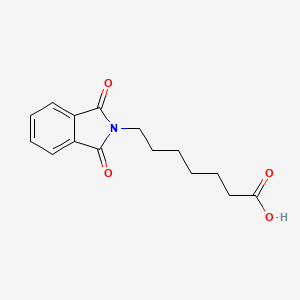
7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid
概要
説明
作用機序
Target of Action
7-Phthalimidoheptanoic acid, also known as 7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid, is a complex compound with potential biological activity. It’s important to note that the compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures .
Mode of Action
Based on its structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions could potentially alter the conformation or activity of the target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence lipid-related pathways . For instance, phosphatidic acid, a lipid molecule, regulates various cellular processes .
Pharmacokinetics
The compound’s lipophilic nature suggests it could be well-absorbed and distributed throughout the body, particularly in fatty tissues . The metabolism and excretion of the compound would likely involve enzymatic transformations and renal or biliary elimination, respectively .
Result of Action
Given its potential interaction with lipid-related pathways, it could potentially influence cell membrane dynamics, signal transduction, and other lipid-dependent cellular processes
Action Environment
The action, efficacy, and stability of 7-phthalimidoheptanoic acid could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and interaction with its targets . Additionally, the presence of other molecules could influence its absorption and distribution within the body .
実験室実験の利点と制限
The use of 7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid in lab experiments has a number of advantages and limitations. One advantage is that this compound is a potent and selective inhibitor of this compound, making it a useful tool for studying the role of this compound in various physiological processes. However, one limitation is that the inhibition of this compound by this compound can lead to the accumulation of toxic levels of D-amino acids, which can have deleterious effects on cell viability.
将来の方向性
There are a number of future directions for research on 7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid. One direction is to investigate the potential therapeutic applications of this compound in the treatment of neurological disorders, such as schizophrenia and Alzheimer's disease. Another direction is to explore the biochemical and physiological effects of D-amino acids in various physiological processes. Additionally, future research could focus on developing new and more potent inhibitors of this compound, which could have broader applications in scientific research and drug development.
科学的研究の応用
The inhibition of 7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid by this compound has been shown to have a number of potential applications in scientific research. One study reported that the inhibition of this compound by this compound can increase the levels of D-serine in the brain, which has been implicated in the pathophysiology of schizophrenia. Another study reported that the inhibition of this compound by this compound can improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
7-(1,3-dioxoisoindol-2-yl)heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(18)9-3-1-2-6-10-16-14(19)11-7-4-5-8-12(11)15(16)20/h4-5,7-8H,1-3,6,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPFPUCUWBTAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545242 | |
| Record name | 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1154-46-7 | |
| Record name | 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

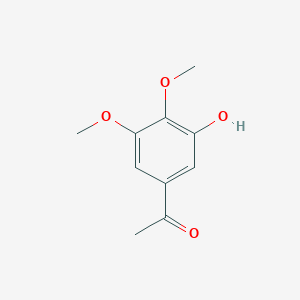



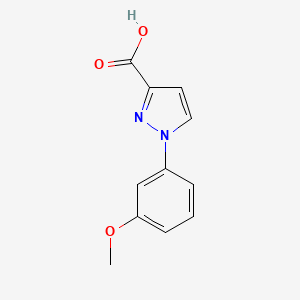
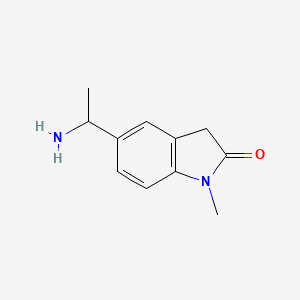
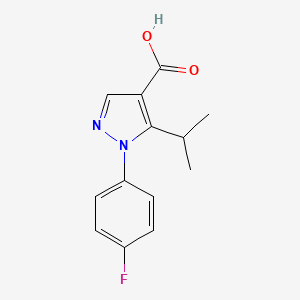
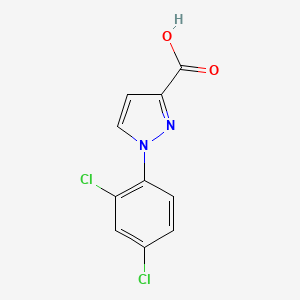
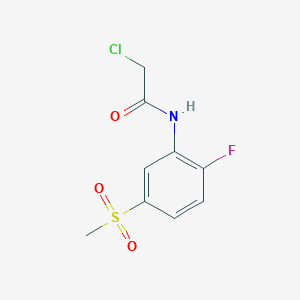
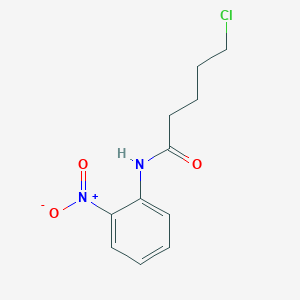
![Imidazo[1,2-a]pyrimidin-2-ylmethanol](/img/structure/B3375847.png)
